molecular formula C20H24N6O4S B2868425 N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide CAS No. 1170228-28-0

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide

Cat. No.: B2868425
CAS No.: 1170228-28-0
M. Wt: 444.51
InChI Key: PXIQSFYLRRLLHH-UHFFFAOYSA-N
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Description

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 1,3-dimethylpyrazole moiety and a tosylpiperidine carboxamide group. The 1,3,4-oxadiazole scaffold is widely studied in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, which enhance target binding and pharmacokinetics . The tosyl (p-toluenesulfonyl) group attached to the piperidine ring may improve solubility and influence steric interactions with biological targets, while the dimethylpyrazole substituent contributes to hydrophobic interactions and conformational rigidity.

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-13-6-8-16(9-7-13)31(28,29)26-10-4-5-15(12-26)18(27)21-20-23-22-19(30-20)17-11-14(2)24-25(17)3/h6-9,11,15H,4-5,10,12H2,1-3H3,(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIQSFYLRRLLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=NN=C(O3)C4=CC(=NN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy in different applications.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 1,3-dimethyl-1H-pyrazole with oxadiazole derivatives and tosylated piperidine. The detailed synthetic route often includes the use of reagents such as hydrazine and various acyl chlorides to achieve the desired molecular structure.

The biological activity of this compound primarily revolves around its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent.
  • Insecticidal Activity : Research highlights its potential use in agriculture as an insecticide due to its ability to disrupt insect metabolism.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Activity :
    • A study published in MDPI reported that derivatives of pyrazole and oxadiazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to evaluate efficacy and found that certain modifications enhanced potency significantly .
  • Insecticidal Efficacy :
    • Research focused on the synthesis of pyrazole-oxadiazole derivatives revealed promising results in terms of insecticidal activity. The molecular docking studies indicated strong binding affinities to acetylcholine receptors in insects, which are critical for their nervous system function .
  • Cytotoxicity :
    • A cytotoxicity assay performed on human cancer cell lines demonstrated that the compound could induce apoptosis, suggesting potential applications in cancer therapy. The IC50 values indicated a dose-dependent response, highlighting its effectiveness at lower concentrations .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEfficacy (IC50)Reference
AntibacterialE. coli25 µg/mL
AntibacterialS. aureus30 µg/mL
InsecticidalAedes aegypti15 µg/mL
CytotoxicHeLa Cells10 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs often share the oxadiazole or pyrazole motifs but differ in substituents and scaffold geometry. One such analog, 5-{(2S)-1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4,4-difluoropyrrolidin-2-yl}-N-methyl-1,2,4-oxadiazole-3-carboxamide (hereafter referred to as Compound A), provides a basis for comparison ().

Key Structural Differences

Feature Target Compound Compound A
Oxadiazole Isomer 1,3,4-oxadiazole 1,2,4-oxadiazole
Pyrazole Substituent 1,3-dimethylpyrazole at position 5 1,3-dimethylpyrazole linked via methylene
Core Heterocycle Piperidine-3-carboxamide with tosyl group 4,4-Difluoropyrrolidine with N-methyl carboxamide
Fluorine Atoms Absent Two fluorine atoms on pyrrolidine

Functional Implications

Fluorine Substitution : Compound A’s difluoropyrrolidine enhances lipophilicity and membrane permeability, whereas the target compound’s tosylpiperidine introduces a bulky sulfonamide group that may improve target selectivity via steric effects.

Pyrazole Linkage : The methylene bridge in Compound A increases conformational flexibility compared to the direct pyrazole-oxadiazole linkage in the target compound, which could affect binding kinetics.

Pharmacological and Physicochemical Properties

Property Target Compound (Predicted) Compound A (Reported)
Molecular Weight ~490 g/mol ~452 g/mol
LogP ~3.2 (moderate lipophilicity) ~2.8 (lower due to fluorine)
Solubility Poor in water (tosyl group) Moderate (enhanced by fluorines)
Target Affinity Likely kinase or protease inhibition Reported as a kinase inhibitor

Research Findings

  • Metabolic Stability : The 1,3,4-oxadiazole core in the target compound is less prone to oxidative metabolism than 1,2,4-oxadiazoles, as seen in preclinical studies of related molecules .
  • Binding Interactions : The tosyl group may engage in π-π stacking or sulfonamide hydrogen bonding with target proteins, a feature absent in Compound A.
  • Toxicity Profile : Fluorine-free analogs like the target compound may exhibit reduced off-target effects compared to fluorinated derivatives, which can accumulate in lipid-rich tissues.

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